molecular formula C8H10N2O2 B079059 Ethyl 3-aminoisonicotinate CAS No. 14208-83-4

Ethyl 3-aminoisonicotinate

Cat. No. B079059
CAS RN: 14208-83-4
M. Wt: 166.18 g/mol
InChI Key: BIFLTHWDFNLOTD-UHFFFAOYSA-N
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Description

Ethyl 3-aminoisonicotinate, also known as 3-aminoisonicotinic acid ethyl ester, is an organic compound with the chemical formula C7H10N2O2. It is an ester of 3-aminoisonicotinic acid and is used as an intermediate in the synthesis of diverse compounds. It has been researched for its potential applications in the scientific and medical fields, as well as its potential use in laboratory experiments.

Scientific Research Applications

  • Ethyl 3-aminoisonicotinate has been used as an intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis. For instance, it has been employed in the synthesis of 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976).

  • The compound has been involved in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives. This indicates its potential application in dye and pigment chemistry (Alnajjar, Alsaiedi, & El-Apasery, 2013).

  • This compound has also been used in the synthesis of cyclometalated platinum(II) complexes. These complexes have potential applications in the field of photophysics and materials science due to their unique structural and electronic properties (Fuertes et al., 2012).

  • Another application includes its use in organic chemistry for the synthesis of functionalized tetrahydropyridines. This demonstrates its versatility as a building block for more complex organic molecules (Zhu, Lan, & Kwon, 2003).

Safety and Hazards

Ethyl 3-Aminoisonicotinate may cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if irritation persists .

properties

IUPAC Name

ethyl 3-aminopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFLTHWDFNLOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371309
Record name ethyl 3-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14208-83-4
Record name ethyl 3-aminoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Aminoisonicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1 g (7.25 mmol) of 3-amino-4-pyridinecarboxylic acid in 5 mL of ethyl alcohol was added 2 mL of sulfuric acid. The mixture was warmed under reflux for 2 h. It was cooled and basified with conc. NH4OH solution to pH=8. The resulting solution was extracted with ethyl acetate and the organic layer was washed with brine and water, dried (MgSO4) and concentrated in vacuo to give 1.04 g of the title compound as a white solid (87%).
Quantity
1 g
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2 mL
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5 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

To an ice-cold suspension of 3-aminoisonicotinic acid (8 g, 58 mmol) in ethanol (36 mL) and toluene (36 mL) was added concentrated sulfuric acid (6.4 mL), and the mixture was stirred for 24 h. The solvents were removed under reduced pressure, the residue was dissolved in water, and the solution was adjusted to pH 8 with concentrated ammonium hydroxide to give ethyl 3-aminoisonicotinate (6.5 g). MS (ESI): m/z 167 [M+H]+.
[Compound]
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ice
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0 (± 1) mol
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8 g
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36 mL
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36 mL
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6.4 mL
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Synthesis routes and methods III

Procedure details

A suspension of 3-aminopyridine-4-carboxylic acid (2.00 g, 14.5 mmol), prepared by the method of Crum and Fuchsman, J. Het. Chem. 3, 252 (1966), in ethanol (~4 g) was treated with 4.0 g of sulfuric acid and warmed on a steam bath for 4 hours. After cooling to ambient temperature, water (~40 mL) and solid sodium carbonate were added to basify the solution which was then extracted with chloroform (3×). The combined organic extracts were washed with brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue obtained was flash chromatographed on silica gel eluting with 2:1 hexane/ethyl acetate to afford the title compound. 1H NMR (CDCl3, 300 MHz) δ 1.41 (t, J=7 Hz, 3H), 4.37 (q, J=7 Hz, 2H), 7.60 (d, J=6 Hz, 1H), 7.93 (d, J=6 Hz, 1H), 8.19 (s, 1H). MS (DCI/NH3) m/e 167 (M+H)+, 184 (M+H+NH3)+.
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2 g
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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